molecular formula C11H14BFO4 B8331103 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane

2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8331103
M. Wt: 240.04 g/mol
InChI Key: KGSNDULZERXKSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that has garnered interest in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a fluorinated aromatic ring substituted with a methoxymethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane typically involves the reaction of 4-fluoro-2-((methoxymethoxy)methyl)phenylboronic acid with a suitable dioxaborolane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays due to its unique chemical properties.

    Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The fluorinated aromatic ring enhances the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-2-((methoxymethoxy)methyl)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the dioxaborolane ring and the methoxymethoxy group, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to participate in various chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use .

Properties

Molecular Formula

C11H14BFO4

Molecular Weight

240.04 g/mol

IUPAC Name

2-[4-fluoro-2-(methoxymethoxymethyl)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C11H14BFO4/c1-14-8-15-7-9-6-10(13)2-3-11(9)12-16-4-5-17-12/h2-3,6H,4-5,7-8H2,1H3

InChI Key

KGSNDULZERXKSL-UHFFFAOYSA-N

Canonical SMILES

B1(OCCO1)C2=C(C=C(C=C2)F)COCOC

Origin of Product

United States

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